N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-10-6-7-15-14(18-10)9-16(23-15)17(22)20-13-5-3-4-12(8-13)19-11(2)21/h3-9H,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGNPSCAEUQHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the furo[3,2-b]pyridine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
The next step involves the acylation of the 3-amino group on the phenyl ring. This can be done using acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamido group. Finally, the carboxamide group is introduced through an amidation reaction, typically using carboxylic acid derivatives like acid chlorides or anhydrides in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid, halogens (chlorine, bromine), catalysts (iron(III) chloride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound may exhibit pharmacological activities, making it a potential lead compound for drug development. Its ability to interact with specific biological targets could be explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furo[3,2-b]pyridine core could facilitate binding to specific sites on proteins, while the acetamido and carboxamide groups could form hydrogen bonds or other interactions with biological targets.
Comparison with Similar Compounds
Structural Features
The target compound’s furo[3,2-b]pyridine core distinguishes it from analogs with furo[2,3-b]pyridine or thieno[2,3-b]pyridine scaffolds. Key structural differences include:
Physicochemical Properties
While explicit data for the target compound are absent, substituent effects can be extrapolated:
- Lipophilicity: The 5-methyl group in the target compound likely increases logP compared to ethoxy or cyano substituents in derivatives.
- Solubility: The acetamidophenyl group may improve aqueous solubility relative to fluorophenyl or trifluoroethylamino groups in MedChemComm compounds .
- Metabolic Stability: Thieno[2,3-b]pyridines () may exhibit faster hepatic clearance due to sulfur oxidation, whereas the furo[3,2-b]pyridine core in the target compound could resist such degradation.
Biological Activity
N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic compound belonging to the class of heterocyclic compounds. Its structure, featuring a furo[3,2-b]pyridine core along with acetamidophenyl and carboxamide groups, suggests potential biological activity that merits investigation. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Properties
Research indicates that derivatives of furo[3,2-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate selective cytotoxicity towards tumor cells while sparing normal cells. The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored, particularly against resistant strains of bacteria. In vitro assays have demonstrated that certain derivatives possess antibacterial properties comparable to established antibiotics.
Enzyme Inhibition
The presence of carboxamide and acetamido groups suggests that this compound may act as an enzyme inhibitor. Studies have indicated that related compounds can inhibit key enzymes involved in metabolic pathways associated with cancer and bacterial virulence.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Binding : The compound may bind to active sites on enzymes, inhibiting their function.
- Receptor Modulation : It could interact with cellular receptors, modulating signaling pathways critical for cell survival and proliferation.
- Apoptosis Induction : Some derivatives have been shown to trigger apoptotic pathways in cancer cells.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Study on Anticancer Activity : A recent study evaluated a series of furo[3,2-b]pyridine derivatives for their anticancer properties and found substantial activity against various cancer cell lines. The study concluded that structural modifications significantly influence biological efficacy ( ).
- Antimicrobial Efficacy : Another study focused on the antibacterial properties of furo[3,2-b]pyridine derivatives against Staphylococcus aureus, showing promising results that suggest potential for therapeutic applications ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
